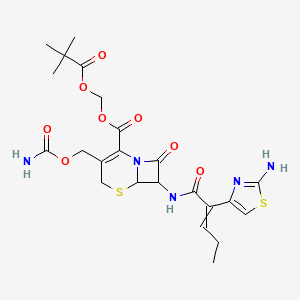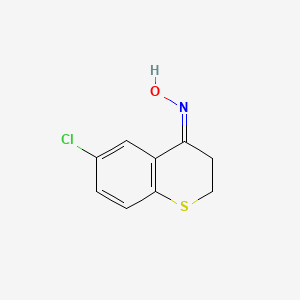![molecular formula C16H18O8 B13385052 5alpha-[3-(4-Hydroxyphenyl)acryloyloxy]-1,3beta,4alpha-trihydroxycyclohexane-1beta-carboxylic acid](/img/structure/B13385052.png)
5alpha-[3-(4-Hydroxyphenyl)acryloyloxy]-1,3beta,4alpha-trihydroxycyclohexane-1beta-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-5-O-(4-coumaroyl)-D-quinic acid: is a naturally occurring compound found in various plants. It is a derivative of quinic acid, esterified with coumaric acid. This compound is part of the phenylpropanoid pathway, which is crucial for the biosynthesis of various plant secondary metabolites, including flavonoids, lignins, and tannins .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-5-O-(4-coumaroyl)-D-quinic acid typically involves the esterification of quinic acid with coumaric acid. This reaction can be catalyzed by enzymes such as 5-O-(4-coumaroyl)-D-quinate 3’-monooxygenase, which hydroxylates the compound . The reaction conditions often require the presence of NADPH, oxygen, and specific pH levels to facilitate the enzymatic activity .
Industrial Production Methods: Industrial production of trans-5-O-(4-coumaroyl)-D-quinic acid is less common due to its complex synthesis. it can be extracted from plant sources where it naturally occurs, such as in certain fruits and vegetables. The extraction process involves solvent extraction followed by purification steps like chromatography .
化学反応の分析
Types of Reactions: trans-5-O-(4-coumaroyl)-D-quinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form caffeoylquinic acid.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different esters.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products:
Caffeoylquinic acid: Formed through oxidation.
Various esters: Formed through substitution reactions.
科学的研究の応用
trans-5-O-(4-coumaroyl)-D-quinic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other phenolic compounds.
Biology: It plays a role in plant metabolism and defense mechanisms.
Medicine: Research suggests potential antioxidant and anti-inflammatory properties.
Industry: It is used in the production of natural antioxidants and preservatives
作用機序
The mechanism of action of trans-5-O-(4-coumaroyl)-D-quinic acid involves its role in the phenylpropanoid pathway. It acts as a substrate for various enzymes, leading to the production of important secondary metabolites. These metabolites are involved in plant defense, pigmentation, and structural integrity . The molecular targets include enzymes like 5-O-(4-coumaroyl)-D-quinate 3’-monooxygenase, which hydroxylates the compound to form caffeoylquinic acid .
類似化合物との比較
Caffeoylquinic acid: A direct oxidation product of trans-5-O-(4-coumaroyl)-D-quinic acid.
Coumaroylshikimic acid: Another esterified form of coumaric acid.
Chlorogenic acid: A well-known ester of quinic acid and caffeic acid
Uniqueness: trans-5-O-(4-coumaroyl)-D-quinic acid is unique due to its specific esterification pattern and its role in the biosynthesis of various phenolic compounds. Its presence in the phenylpropanoid pathway makes it a crucial intermediate in the production of important plant metabolites .
特性
IUPAC Name |
1,3,4-trihydroxy-5-[3-(4-hydroxyphenyl)prop-2-enoyloxy]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O8/c17-10-4-1-9(2-5-10)3-6-13(19)24-12-8-16(23,15(21)22)7-11(18)14(12)20/h1-6,11-12,14,17-18,20,23H,7-8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRSEYFENKXDIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC=C(C=C2)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (1R,4aS,8S,8aS)-3-ethoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B13384975.png)
![5-[[(2R)-azetidin-2-yl]methoxy]-2-chloro-pyridine;hydrochloride](/img/structure/B13384980.png)
![1,7-Dihydroxy-2,6,6,10-tetramethyl-14-(3,4,5-trimethoxyphenyl)-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione](/img/structure/B13384985.png)


![Sodium;2-azaniumyl-3-[(3-hexadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxypropanoate](/img/structure/B13385013.png)

![N-(4-methyl-2-oxochromen-7-yl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13385025.png)





